4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid
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Description
4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid (FMBOB) is a synthetic organic compound with a wide range of applications in the fields of scientific research, drug discovery and development, and laboratory experiments. It is a monofluorinated derivative of 4-oxobutyric acid, a naturally occurring fatty acid found in mammalian tissues. FMBOB is a versatile molecule that has been studied extensively for its potential applications in drug discovery, biochemistry, and physiology. In
Scientific Research Applications
Crystal Structure Analysis
4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid and its derivatives have been studied for their crystal structure. For instance, a related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, exhibits distinct dihedral angles and plane twists, providing insights into molecular conformations and interactions (Nayak et al., 2013).
Neuroprotective Agents
These compounds, including derivatives like 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have been explored as inhibitors of kynurenine-3-hydroxylase. This enzyme inhibition is associated with neuroprotective properties, highlighting the compound's potential in treating neurological disorders (Drysdale et al., 2000).
Synthesis of Metal Ion Complexes
The synthesis and characterization of complexes with various metal ions using 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid have been reported. These studies are significant in the field of coordination chemistry and materials science, expanding the applications of these compounds (Ferenc et al., 2017).
Anti-inflammatory and Analgesic Properties
A study on novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, starting from 4-fluoro-3-methyl acetophenone, revealed significant anti-inflammatory and analgesic activities. These findings open avenues for the development of new pharmaceuticals (Muralidharan et al., 2019).
Recognition of Hydrophilic Compounds
Research on self-assembled aggregates of related fluoroalkylated compounds has shown the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This demonstrates potential applications in separation processes and chemical sensing (Sawada et al., 2000).
Spectroscopic Characteristics in Pharmaceuticals
Theoretical investigations of pharmaceutically active derivatives have been conducted, providing insights into their molecular geometries, vibrational spectra, and electronic properties. Such studies are crucial for understanding the chemical and biological activity of these compounds (Al-Otaibi et al., 2021).
properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPBUYAHDGXSID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645312 |
Source
|
Record name | 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-91-8 |
Source
|
Record name | 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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